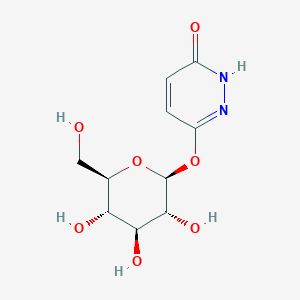
6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one is a complex organic compound that features a pyridazinone core linked to a sugar moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Glycosylation: The pyridazinone core is then glycosylated using a protected sugar derivative. This step often requires the use of a Lewis acid catalyst such as boron trifluoride etherate.
Deprotection: The final step involves the removal of protecting groups under mild acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be necessary to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety.
Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with various functional groups attached to the pyridazinone core.
Applications De Recherche Scientifique
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.
Medicine
Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties, making them potential candidates for new antibiotics.
Industry
Chemical Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mécanisme D'action
The mechanism of action of 6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sugar moiety enhances its solubility and bioavailability, while the pyridazinone core interacts with the active site of the target enzyme or receptor, leading to inhibition or modulation of its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Hydroxy-3-pyridazinone: Lacks the sugar moiety and has different solubility and bioavailability properties.
3,6-Dihydroxypyridazine: Similar core structure but different functional groups, leading to different reactivity and applications.
Uniqueness
The presence of the sugar moiety in 6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one enhances its solubility and bioavailability, making it more suitable for biological applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H14N2O7 |
|---|---|
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyridazin-6-one |
InChI |
InChI=1S/C10H14N2O7/c13-3-4-7(15)8(16)9(17)10(18-4)19-6-2-1-5(14)11-12-6/h1-2,4,7-10,13,15-17H,3H2,(H,11,14)/t4-,7-,8+,9-,10+/m1/s1 |
Clé InChI |
JJTMJXAQWCCMHD-WJJJPAAKSA-N |
SMILES isomérique |
C1=CC(=NNC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canonique |
C1=CC(=NNC1=O)OC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


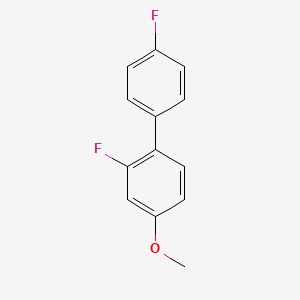
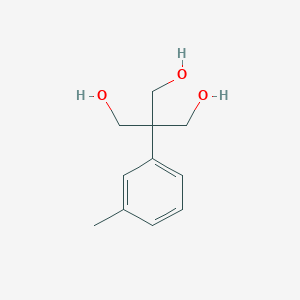
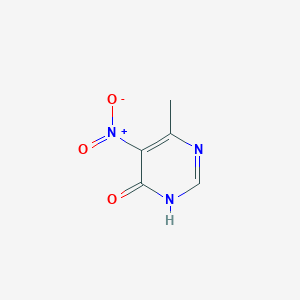
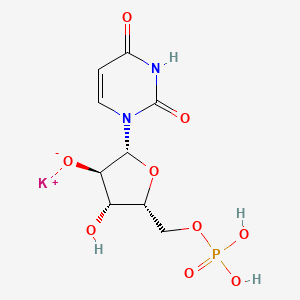

![tert-butyl N-[(3R)-1-[2-amino-6-(cyclopropylmethylamino)pyrimidin-4-yl]pyrrolidin-3-yl]-N-methylcarbamate](/img/structure/B13091929.png)
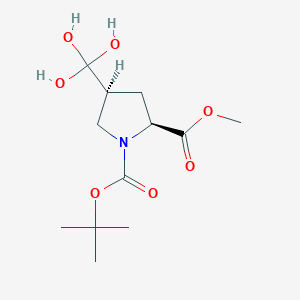
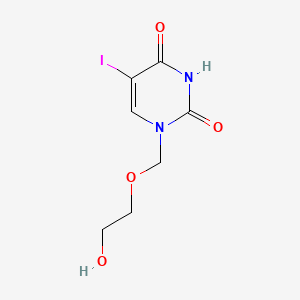
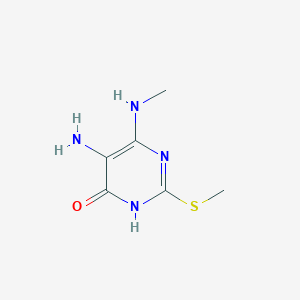
![3-Iodo-6-methoxy-2-phenylimidazo[1,2-A]pyridine](/img/structure/B13091972.png)
![Octahydro-1H-pyrano[4,3-c]pyridine](/img/structure/B13091990.png)
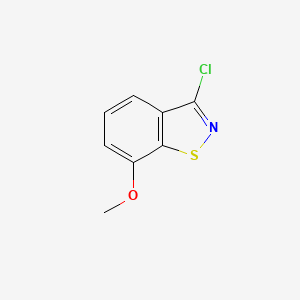
![3-Chloropyrimido[1,2-a]benzimidazole](/img/structure/B13092003.png)
![6-[4-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]phenoxy]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B13092006.png)
